Methyl isoferulate

Description

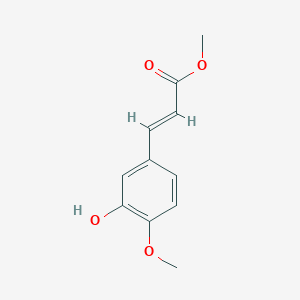

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOUXXZZFFBBW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-82-8 | |

| Record name | Methyl isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Natural Sources of Methyl Isoferulate

Isolation and Identification from Botanical Species

Methyl isoferulate has been successfully isolated and identified from various plants, spanning several families. The methods of identification typically involve spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Sources within the Apiaceae Family

The Apiaceae family, known for its aromatic plants, is one source of this compound. Research has identified its presence in Trachyspermum ammi, commonly known as Ajwain or carom seeds. researchgate.netnih.govkspublisher.com Studies have isolated this compound as one of the known compounds from the whole plant of Trachyspermum ammi. researchgate.netresearchgate.net The isolation process often involves extraction from the plant's fruits followed by various chromatographic techniques to purify the compound. nih.gov

Sources within the Lamiaceae Family

The Lamiaceae (mint) family is a large and phytochemically diverse group of plants. researchgate.netresearchgate.net While rich in phenolic acids and their derivatives like rosmarinic acid, the direct isolation of this compound itself is not as commonly documented as its derivatives or related compounds. researchgate.netnih.gov For instance, a study on Hyssopus cuspidatus, a member of the Lamiaceae family, led to the isolation of carboxythis compound, a related derivative. nih.gov While the Lamiaceae family is a significant source of bioactive compounds, further research is needed to document the specific isolation of this compound from more species within this family. researchgate.netnih.gov

Sources within the Asteraceae Family

The Asteraceae, or daisy family, is one of the largest families of flowering plants and is a known source of various natural products. nih.gov However, direct isolation of this compound from this family is not extensively reported in the available literature. While studies have analyzed the chemical composition of various Asteraceae species like Centaurea aegyptiaca and Parastrephia lucida, they have identified related compounds such as ethyl ferulate and isoferulic acid prenyl ester, rather than this compound itself. researchgate.netconicet.gov.ar

Other Plant Families and Genera Yielding this compound

This compound has been identified in plants outside of the major families listed above. Notably, it has been isolated from the whole plant of Withania somnifera (Ashwagandha), a member of the Solanaceae family. researchgate.netdntb.gov.uaresearchgate.net This plant is a well-known herb in Ayurvedic medicine. researchgate.net

Additionally, the compound has been isolated and purified from the leaves of Phyllostachys heterocycla, a species of bamboo belonging to the Poaceae family. targetmol.commolnova.commolnova.cncymitquimica.com Another documented source is the fungus Lentinus lepideus. medchemexpress.com In one study, 20(29)-lupene-3B-isoferulate, an ester of isoferulic acid, was identified from Euclea natalensis of the Ebenaceae family. mnba-journal.com

| Botanical/Fungal Source | Family | Part Used/Compound Type |

| Trachyspermum ammi (Ajwain) | Apiaceae | Whole Plant |

| Withania somnifera (Ashwagandha) | Solanaceae | Whole Plant |

| Phyllostachys heterocycla (Bamboo) | Poaceae | Leaves |

| Lentinus lepideus | Lentillaceae | Fungus |

Presence in Complex Natural Matrices and Extracts

Beyond isolation from specific plant species, this compound and its derivatives are found as components of complex natural resins.

Propolis Composition and Analysis

Propolis is a resinous mixture produced by honeybees from plant exudates. Its chemical composition is highly variable and depends on the local flora. Gas Chromatography-Mass Spectrometry (GC-MS) analyses of propolis from various regions have identified derivatives of this compound. researchgate.netmdpi.com

Root and Rhizome Extracts (e.g., Cimicifuga racemosa L.)

The roots and rhizomes of Black Cohosh (Cimicifuga racemosa L., also known as Actaea racemosa L.) are well-documented sources of a variety of phenolic compounds. mdpi.comnih.gov Among the primary phenolic constituents are hydroxycinnamic acids, including isoferulic acid. researchgate.net While isoferulic acid itself is a major component, analyses of extracts have also identified a range of its derivatives. researchgate.net

Detailed phytochemical investigations of Cimicifuga racemosa have isolated and identified numerous polyphenols. These studies confirm the presence of isoferulic acid and other related compounds such as ferulic acid, caffeic acid, and their esters. researchgate.netresearchgate.net Specifically, compounds like 1-isoferuloyl-β-d-glucopyranoside have been separated from the root and rhizome extracts, indicating that isoferulic acid is present in various conjugated forms within the plant. researchgate.net The presence of these related molecules underscores the complex phenolic profile of Black Cohosh root. mdpi.com

Table 1: Selected Phenolic Compounds in Cimicifuga racemosa Root and Rhizome Extracts

| Compound Class | Specific Compounds Identified | Reference(s) |

| Hydroxycinnamic Acids | Isoferulic acid, Ferulic acid, Caffeic acid, p-Coumaric acid | researchgate.net |

| Phenylpropanoid Esters | 1-isoferuloyl-β-d-glucopyranoside, Cimicifugic acids | researchgate.net |

| Other Phenolics | Protocatechuic acid, Fukinolic acid | researchgate.net |

This table is based on compounds identified in research literature and is not exhaustive.

Green Walnut Husks and Pericarps (e.g., Juglans mandshurica Maxim.)

The Manchurian walnut, Juglans mandshurica Maxim., has been a subject of phytochemical research, revealing a rich composition of secondary metabolites. Specifically, this compound has been successfully isolated from the green walnut husks of this species. unito.it The pericarp, or the tissue surrounding the seed, is another part of the J. mandshurica fruit where this compound is found. unito.it

Ethanolic extracts of the green husks have yielded this compound among a diverse array of other phenolic compounds and diarylheptanoids. unito.it This identification was achieved through spectroscopic analysis, confirming the structure of the isolated molecule. The presence of this compound in these parts of the Manchurian walnut highlights the husks and pericarps as a notable natural source of this specific compound.

Analysis of Essential Oils and Resins

The analysis of complex natural substances like essential oils and resins often reveals a multitude of compounds. While this compound is not commonly reported as a major constituent of most essential oils, which are typically dominated by volatile terpenes, its derivatives have been identified in certain plant resins and resinous products like propolis. nih.govredalyc.orgmyfoodresearch.comresearchgate.net

Propolis, a resinous mixture produced by honeybees from plant exudates, is known for its chemical complexity. Gas chromatography-mass spectrometry (GC-MS) analyses of propolis from various geographical regions have identified a class of compounds described as ferulates/isoferulates. researchgate.net More specifically, studies on Brazilian and Argentinean propolis have identified esters such as 3-methyl-2-butenyl (B1208987) isoferulate. mdpi.comunimelb.edu.au Similarly, analysis of poplar (Populus nigra) bud absolute, a type of resin, has also led to the characterization of isoferulate esters, including 2-methyl-2-butenyl isoferulate and 3-methyl-2-butenyl isoferulate. unito.it

The primary analytical method for identifying these compounds in such complex mixtures is GC-MS, often requiring a derivatization step to enhance the volatility of the phenolic molecules. unito.itnih.gov High-performance liquid chromatography (HPLC) is also employed, particularly when analyzing extracts that are less volatile. dntb.gov.ua

Table 2: Examples of Isoferulate Esters Found in Resins

| Compound | Natural Source | Analytical Method(s) | Reference(s) |

| 2-Methyl-2-butenyl isoferulate | Poplar (Populus nigra) bud absolute | GC-MS, HPLC-PDA-MS | unito.it |

| 3-Methyl-2-butenyl isoferulate | Poplar (Populus nigra) bud absolute, Argentinean propolis, Brazilian propolis | GC-MS, HPLC-PDA-MS, LC-DAD-QTOF | unito.itmdpi.comunimelb.edu.au |

This table provides examples of identified isoferulate esters and does not represent a complete list.

Biosynthesis and Biotransformation of Methyl Isoferulate

Enzymatic Pathways for Isoferulic Acid Precursors

The biosynthetic origin of methyl isoferulate lies in the phenylpropanoid pathway, a major route for the synthesis of numerous phenolic compounds in plants. The immediate precursor to this compound is isoferulic acid. ontosight.ai The formation of isoferulic acid begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to caffeic acid. mdpi.com

The crucial step in forming isoferulic acid is the specific methylation of caffeic acid. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govmdpi.com These enzymes transfer a methyl group from the donor molecule, SAM, to a hydroxyl group on the caffeic acid ring. Depending on the enzyme's regioselectivity, methylation can occur at two positions on the catechol group of caffeic acid:

Methylation at the 3-hydroxyl group yields ferulic acid.

Methylation at the 4-hydroxyl group yields isoferulic acid.

Enzymes such as catechol-O-methyltransferase (COMT) have been shown to catalyze this reaction. asm.org For instance, porcine liver COMT can convert caffeic acid into both ferulic acid and its isomer, isoferulic acid, demonstrating the enzymatic basis for the precursor's synthesis. asm.org

| Enzyme Family | Specific Enzyme Example | Substrate | Product(s) | Reference(s) |

| O-Methyltransferases (OMTs) | Catechol-O-methyltransferase (COMT) | Caffeic Acid | Ferulic Acid, Isoferulic Acid | asm.org |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT)-like | CrOMT1 (from Citrus reticulata) | Caffeic Acid | Ferulic Acid, Isoferulic Acid | hmdb.ca |

Methylation Processes in Natural Systems Leading to Methyl Esters

The conversion of isoferulic acid to this compound involves the esterification of the carboxylic acid group with methanol (B129727). While this can be achieved through chemical synthesis, evidence points to the existence of specific enzymes in nature that catalyze this transformation. ontosight.ai These enzymes are known as carboxyl methyltransferases (CbMTs).

In plants, a well-characterized family of such enzymes is the SABATH family of methyltransferases. nih.govnih.govebi.ac.uk These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the formation of methyl esters from various small-molecule carboxylic acids, including salicylic (B10762653) acid and jasmonic acid. nih.govebi.ac.uk More recently, a distinct family of small-molecule CbMTs, termed OPCMTs, has been discovered in microorganisms. nih.gov These enzymes possess a broad substrate scope and are capable of efficiently producing a variety of methyl esters, representing a likely enzymatic route for the natural synthesis of compounds like this compound in microbial systems. nih.gov

| Enzyme Superfamily/Family | Function | Methyl Donor | Natural System | Reference(s) |

| SABATH Methyltransferases | Catalyze formation of small-molecule methyl esters | S-adenosyl-L-methionine (SAM) | Plants | nih.govebi.ac.uk |

| OPCMT (3-OPC Carboxyl Methyltransferase) Family | Catalyze formation of methyl esters with broad substrate specificity | S-adenosyl-L-methionine (SAM) | Microorganisms | nih.gov |

In Vivo Metabolic Fate and Conjugation Studies

When ingested, this compound undergoes significant biotransformation. A primary metabolic step for related hydroxycinnamic acid methyl esters is hydrolysis in the gastrointestinal tract. Studies using Caco-2 cells, a model for the human small intestinal epithelium, and rat intestinal tissue have shown that esterase enzymes efficiently hydrolyze methyl ferulate into its parent compound, ferulic acid. leeds.ac.uknih.gov It is therefore anticipated that this compound is rapidly hydrolyzed to isoferulic acid and methanol upon ingestion. The subsequent metabolic fate is predominantly that of isoferulic acid.

The primary metabolic pathways for isoferulic acid involve phase II conjugation reactions (glucuronidation and sulfation) and biotransformations by the gut microbiota. researchgate.net

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. Following the hydrolysis of the ester bond, the resulting isoferulic acid becomes a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to the phenolic hydroxyl group. Human metabolism studies following coffee consumption have identified isoferulic acid 3-O-glucuronide in urine. researchgate.net Furthermore, a glucuronide conjugate of the reduced form, dihydroisoferulic acid 3'-O-glucuronide, has also been detected as a metabolite. researchgate.netrsc.org

Sulfation is another critical phase II conjugation reaction. The enzyme family of sulfotransferases (SULTs) catalyzes the transfer of a sulfonate group to the hydroxyl group of isoferulic acid. Following the intake of foods rich in hydroxycinnamic acids, isoferulic acid 3-O-sulfate has been identified as a metabolite in human plasma and urine. researchgate.netmdpi.com

Isoferulic acid undergoes both oxidative and reductive transformations.

Reduction: A significant biotransformation is the reduction of the α,β-double bond in the propenoic acid side chain, which is primarily carried out by the gut microbiota. This reaction converts isoferulic acid to dihydroisoferulic acid. Metabolites such as dihydroisoferulic acid-3-O-glucuronide and dihydroferulic acid-4-O-sulfate have been identified as major metabolites in humans, highlighting the importance of this reductive pathway. researchgate.net

Oxidation: Oxidative metabolism can include demethylation, which would convert isoferulic acid back to its precursor, caffeic acid. mdpi.com This can then enter other metabolic pathways.

Microorganisms in the gut and the environment play a key role in the metabolism of this compound and its derivatives.

Hydrolysis: Bacteria such as Lactobacillus plantarum are known to produce feruloyl esterase enzymes. asm.orgoup.com These enzymes are capable of hydrolyzing methyl esters of hydroxycinnamic acids, including methyl ferulate, releasing the free acid. asm.orgresearchgate.net

Reduction: As mentioned, the gut microbiota is largely responsible for reducing the side chain of isoferulic acid to form dihydroisoferulic acid. researchgate.net

Further Transformations: Some microorganisms can further transform these compounds. For instance, isoferulic acid has been shown to inhibit the synthesis of the polysaccharide capsule in the bacterium Klebsiella pneumoniae by altering its cellular metabolism and energy status. plos.org Fungi like Aspergillus pseudodeflectus have been reported to produce methyl ferulate. nih.gov

| Metabolic Pathway | Transformation | Key Enzymes/System | Resulting Metabolite(s) | Reference(s) |

| Hydrolysis | Cleavage of methyl ester | Intestinal Esterases, Microbial Feruloyl Esterases | Isoferulic acid, Methanol | leeds.ac.ukasm.org |

| Glucuronidation | Conjugation with glucuronic acid | UDP-glucuronosyltransferases (UGTs) | Isoferulic acid 3-O-glucuronide, Dihydroisoferulic acid 3'-O-glucuronide | researchgate.net |

| Sulfation | Conjugation with sulfate (B86663) group | Sulfotransferases (SULTs) | Isoferulic acid 3-O-sulfate | researchgate.netmdpi.com |

| Reduction | Saturation of side-chain double bond | Gut Microbiota | Dihydroisoferulic acid | researchgate.net |

| Oxidation | Demethylation | Not specified | Caffeic acid | mdpi.com |

Synthetic Strategies and Chemical Derivatization of Methyl Isoferulate

Established Laboratory-Scale Synthesis Methods

The preparation of methyl isoferulate in a laboratory setting is most commonly achieved through the direct esterification of its corresponding carboxylic acid, isoferulic acid.

Acid-Catalyzed Esterification of Isoferulic Acid

The most conventional and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating isoferulic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic attack by the oxygen atom of methanol then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com Strong acids like sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) are typically used to catalyze the reaction. springboardbiodiesel.com The use of a large excess of methanol can help drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

For instance, a common laboratory procedure involves the addition of concentrated sulfuric acid to a solution of isoferulic acid in methanol, followed by heating. conicet.gov.ar Another approach is to generate anhydrous methanolic HCl by carefully adding acetyl chloride to methanol; this mixture is then used to esterify the isoferulic acid. nih.gov

Alternative Esterification and Transesterification Protocols

While acid-catalyzed esterification is common, several alternative methods exist to circumvent the use of strong acids, which might not be suitable for sensitive substrates. commonorganicchemistry.com

Reagents for Acid Chloride Formation : A two-step process can be employed where isoferulic acid is first converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acid chloride is then reacted with methanol to yield this compound. commonorganicchemistry.com

Alkylation Agents : Direct alkylation of the carboxylate salt of isoferulic acid with an alkylating agent such as iodomethane (B122720) (MeI) can produce the methyl ester. commonorganicchemistry.com Another highly effective but specialized reagent is trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which reacts rapidly with carboxylic acids to form methyl esters. commonorganicchemistry.com

Base-Catalyzed Transesterification : This method involves the reaction of an existing ester of isoferulic acid with methanol in the presence of a basic catalyst, such as sodium methoxide (B1231860) or potassium methoxide. While highly efficient for transesterification, this method is not applicable for the direct esterification of the free acid. nih.gov

Boron Trifluoride-Methanol (BF₃-MeOH) : This reagent is commercially available and can be used for esterification. It is particularly effective, though it is a strong Lewis acid. sigmaaldrich.com

| Method | Key Reagents | General Conditions | Primary Application |

|---|---|---|---|

| Fischer Esterification | Isoferulic Acid, Methanol, H₂SO₄ or HCl | Heating, excess alcohol | Direct esterification of the carboxylic acid. masterorganicchemistry.com |

| Via Acid Chloride | Isoferulic Acid, SOCl₂, Methanol | Two steps: 1. Formation of acid chloride. 2. Reaction with alcohol. | Good for substrates sensitive to strong protic acids. commonorganicchemistry.com |

| Alkylation | Isoferulic Acid, Base, Iodomethane (MeI) | Formation of carboxylate followed by SN2 reaction. | Alternative to Fischer esterification, avoids water byproduct. commonorganicchemistry.com |

| Boron Trifluoride | Isoferulic Acid, BF₃-Methanol | Heating | Effective, commercially available reagent. sigmaaldrich.com |

Design and Synthesis of Analogues for Biological Evaluation

The chemical structure of this compound serves as a template for the design and synthesis of new analogues aimed at exploring and optimizing biological activity. Modifications typically target the ester functional group, the phenolic hydroxyl group, or the aromatic ring.

Introduction of Alkyl and Aromatic Substituents

Modifying the ester group or the phenolic hydroxyl group by introducing various alkyl and aromatic substituents is a common strategy to alter the compound's lipophilicity and steric properties.

Synthesis of Alkyl Esters : The Horner-Wadsworth-Emmons reaction provides a route to various alkyl esters. For example, ethyl isoferulate was synthesized by reacting isovanillin (B20041) with ethyl (triphenylphosphoranyliden)acetate, yielding the product in good yield (84%). rsc.org This general approach can be adapted to introduce a wide range of alkyl groups by using the corresponding phosphorane ylide.

Synthesis of Bulky Esters : More complex esters, such as isobornyl isoferulate, have been prepared. mdpi.com These syntheses often employ coupling agents to facilitate the esterification between isoferulic acid and a bulky alcohol like borneol. mdpi.com

Synthesis of Fluorinated Analogues : Bioisosteric replacement of a methoxy (B1213986) group with a difluoromethyl group has been explored. A difluoromethyl analogue of this compound was synthesized from 3-hydroxy-4-iodobenzaldehyde (B145161) through a multi-step sequence involving methylation, reaction with Deoxo-Fluor®, and subsequent Heck coupling with methyl acrylate. conicet.gov.ar

Formation of Dihydrobenzofuryl Dimeric Structures

The oxidative coupling of phenylpropanoids like this compound can lead to the formation of dimeric structures, such as those containing a dihydrobenzofuran (DHBF) core. These dimers often exhibit distinct biological activities compared to their monomeric precursors. The reaction of this compound with oxidizing agents like ferric chloride (FeCl₃) or silver oxide (Ag₂O) has been investigated as a potential biomimetic pathway to these types of neolignans. univ-lille.frresearchgate.net

However, the success of such dimerizations is highly dependent on the reaction conditions and the substitution pattern of the aromatic ring. In a study using N-Iodosuccinimide (NIS) as the oxidizing agent, it was found that while methyl ferulate and methyl caffeate successfully underwent oxidative dimerization to yield DHBF structures, this compound did not. researchgate.netresearchgate.net This result underscores the critical role of the substituent positions on the phenyl ring in directing the outcome of the oxidation reaction; specifically, the presence of a free hydroxyl group para to the propenoate side chain appears to be important for the reaction with NIS. researchgate.netresearchgate.net

| Analogue Type | Structural Modification | Synthetic Precursor | Key Reagent/Reaction |

|---|---|---|---|

| Ethyl Isoferulate | Ethyl ester instead of methyl ester | Isovanillin | Horner-Wadsworth-Emmons reaction. rsc.org |

| Difluoromethyl Analogue | -OCHF₂ group in place of -OCH₃ | 3-hydroxy-4-iodobenzaldehyde | Heck coupling. conicet.gov.ar |

| Isobornyl Isoferulate | Bulky isobornyl ester group | Isoferulic Acid, Borneol | Esterification with coupling agents. mdpi.com |

| Dihydrobenzofuryl Dimer | Oxidative coupling of two monomers | This compound | Oxidizing agents (e.g., FeCl₃). univ-lille.fr Note: Unsuccessful with NIS. researchgate.netresearchgate.net |

Preparation of Hydroxamic Acid Derivatives

The conversion of the ester moiety of this compound into a hydroxamic acid functional group represents another important chemical derivatization. Hydroxamic acids are well-known for their metal-chelating properties and are a feature of many biologically active compounds, including histone deacetylase (HDAC) inhibitors. wikipedia.orggoogle.com

The general synthesis of hydroxamic acids is typically achieved by the reaction of an ester with a hydroxylamine (B1172632) salt, often in an alkaline medium. wikipedia.org This nucleophilic acyl substitution reaction replaces the methoxy group (-OCH₃) of this compound with a hydroxylamino group (-NHOH). wikipedia.org The synthesis of hydroxamic acid derivatives from this compound has been noted in the patent literature as a route to potential therapeutic agents. google.com Enzymatic methods, using lipases, have also been developed for the synthesis of fatty hydroxamic acid derivatives from esters and hydroxylamine, highlighting a greener alternative to chemical synthesis. mdpi.com

Biocatalytic and Chemoenzymatic Synthesis Approaches

The synthesis of this compound through biocatalytic and chemoenzymatic methods represents a significant advancement towards environmentally sustainable and highly selective chemical manufacturing. These approaches leverage the catalytic power of enzymes or whole microbial cells, often providing superior efficiency and specificity compared to traditional chemical routes.

Biocatalysis is frequently employed for the direct esterification of isoferulic acid with methanol. Lipases are the most common class of enzymes used for this transformation due to their stability in organic solvents, broad substrate specificity, and high catalytic activity. A notable example is the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435), which is widely documented for its effectiveness in catalyzing the synthesis of various phenolic esters, including those of related cinnamic acids. google.com The enzymatic reaction typically proceeds under mild conditions, minimizing the formation of byproducts and simplifying downstream purification processes. The development of biocatalysis for such compounds is driven by the need for high-purity products, as chemically synthesized versions may not be as well-accepted for pharmaceutical applications. researchgate.net

Feruloyl esterases (FAEs), a class of carboxyl esterases, also play a role in the metabolism of hydroxycinnamates. While their natural function is to hydrolyze the ester bonds between hydroxycinnamic acids and plant cell wall polysaccharides, they can be utilized for synthesis under conditions of low water activity. FAEs are classified based on their substrate specificity; for instance, Type-B FAEs are active against methyl ferulate, a structurally similar compound, indicating their potential applicability for this compound synthesis. nottingham.ac.uk A non-modular Type-B FAE has been identified in the fungus Neurospora crassa. nottingham.ac.uk

| Enzyme Type | Example Organism/Source | Substrate(s) | Reaction Type |

| Lipase | Candida antarctica | Isoferulic acid, Methanol | Esterification |

| Lipase | Pseudomonas fluorescens | Various (by analogy) | Transesterification |

| Feruloyl Esterase (Type-B) | Neurospora crassa | Methyl ferulate (by analogy) | Hydrolysis/Synthesis |

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives often requires precise control over which part of the molecule reacts, a concept known as regioselectivity, and the spatial orientation of the resulting atoms, known as stereoselectivity. These selective strategies are crucial for creating novel compounds with specific biological activities.

Regioselective Synthesis

Regioselectivity refers to the preferential reaction at one of several possible reactive sites within a molecule. This compound possesses multiple such sites: the phenolic hydroxyl group, the α,β-unsaturated double bond, and the aromatic ring itself. The ability to modify one of these sites without affecting the others is key to generating a diverse library of derivatives.

For example, regioselective acylation or alkylation of the phenolic hydroxyl group can yield derivatives with altered polarity and biological availability. While traditional chemical methods might require the use of protecting groups to prevent reaction at other sites, enzymatic catalysis can offer inherent regioselectivity. Lipases, for instance, can often selectively catalyze reactions at the phenolic hydroxyl group under specific conditions, avoiding the need for complex protection-deprotection schemes. The reaction of this compound with reagents like iron(III) chloride (FeCl₃) can lead to oxidative coupling, forming dimers in a process where regioselectivity is a key determinant of the final product structure. acs.org

Stereoselective Synthesis

Stereoselectivity is concerned with controlling the three-dimensional arrangement of atoms. The double bond in this compound is naturally in the more stable trans or (E)-configuration. Stereoselective synthesis could aim to:

Generate the less common cis or (Z)-isomer.

Introduce new chiral centers across the double bond in a controlled manner.

The conversion of the (E)-isomer to the (Z)-isomer can be achieved through methods like photocatalytic E→Z isomerization. Although specific applications to this compound are not widely documented, this technique has been successfully used for other β-fluorostyrene derivatives using iridium photocatalysts. rsc.org Stereoselective addition reactions to the alkene, such as dihydroxylation or epoxidation, would create one or two new stereocenters, leading to diastereomeric products whose formation can be directed by chiral catalysts or reagents.

While the principles of regioselective and stereoselective synthesis are well-established, their specific application to create a broad range of this compound derivatives is an evolving area of research. The development of novel catalysts, particularly biocatalysts, is expected to provide more efficient and precise methods for synthesizing these target molecules.

| Site of Modification | Type of Selectivity | Potential Reaction |

| Phenolic Hydroxyl Group | Regioselective | Acylation, Alkylation, Glycosylation |

| Alkene Double Bond | Stereoselective | Dihydroxylation, Epoxidation, Isomerization (E→Z) |

| Aromatic Ring | Regioselective | Electrophilic Substitution (e.g., Halogenation) |

Pharmacological Activities and Molecular Mechanisms of Action

Antiviral Activities

Methyl isoferulate has been identified as a potential inhibitor of the influenza A virus M2 proton channel, a crucial protein for viral replication. agrifoodscience.com The M2 channel is a homotetrameric protein that, when activated by the low pH of the endosome, allows protons to flow into the viral core. mdpi.comresearchgate.net This acidification process is essential as it facilitates the dissociation of the viral matrix protein (M1) from the viral RNA genome, a necessary step for the release of viral genetic material into the host cell's cytoplasm. nih.govjksus.org By blocking this channel, inhibitors can prevent the uncoating of the virus and halt the infection cycle. mdpi.com

Computational studies have shown that this compound has favorable docking results when compared to the known M2 inhibitor, amantadine. nih.govnih.govmdpi.com This suggests that it can effectively bind to and obstruct the M2 proton channel, thereby exerting its anti-influenza activity. agrifoodscience.com

The interaction between this compound and the influenza M2 proton channel has been elucidated through computational methods, including molecular docking and molecular dynamics (MD) simulations. These studies aimed to identify potential M2 inhibitors from traditional Chinese medicine databases. nih.govnih.gov In these simulations, this compound demonstrated strong binding affinity within the M2 channel. nih.gov

MD simulations of a derivative, methyl isoferulate_1, showed stable interactions with key residues within the channel's transmembrane domain. nih.gov Specifically, stable hydrogen bonds were observed between the derivative and residues Alanine-9 (Ala9) and Serine-10 (Ser10) over simulation runs. nih.govnih.govmdpi.com Further analysis indicated that methyl isoferulate_1 also forms stable interactions with Serine-31 (Ser31) and Histidine-37 (His37). nih.gov The His37 residue is particularly significant as it acts as the pH sensor that triggers the channel to open in the acidic environment of the endosome. mdpi.comresearchgate.net The ability of this compound and its derivatives to form stable bonds with these critical residues suggests a robust mechanism for blocking proton translocation.

| Compound | Interacting Residues | Interaction Type | Significance of Residue |

|---|---|---|---|

| Methyl isoferulate_1 | Ala9, Ser10 | Hydrogen Bond | Contributes to inhibitor binding and channel blocking. nih.govmdpi.com |

| Methyl isoferulate_1 | Ser31 | Hydrogen Bond | A key residue in the channel pore involved in drug resistance. nih.gov |

| Methyl isoferulate_1 | His37 | Hydrogen Bond | Acts as the pH sensor for channel activation. mdpi.comnih.gov |

Insights from computational modeling have provided key principles for the structure-based design of more potent M2 inhibitors based on the this compound scaffold. The successful docking of this compound served as a starting point for de novo design simulations to create derivatives with enhanced binding affinity. nih.govnih.gov

The primary design principle derived from these studies is the importance of establishing stable hydrogen bond interactions with specific polar residues lining the M2 channel pore. The simulations highlighted that interactions with residues Ala9 and Ser10 are critical for inhibitor activity. nih.govnih.govmdpi.com The development of methyl isoferulate_1, a derivative designed de novo, showed improved docking results compared to the parent compound. nih.gov This enhanced affinity is attributed to its optimized interactions within the binding pocket, particularly with the aforementioned residues. nih.govnih.gov These findings suggest that future inhibitor design should focus on modifying the this compound structure to maximize hydrogen bonding with key residues in the M2 proton channel. nih.gov

While the anti-influenza activity of this compound has been explored through computational studies, there is limited specific research available in the reviewed literature regarding its activity against other viral pathogens. Studies on related plant extracts and compounds have shown broad antiviral potential, but direct evidence for this compound against other specific viruses is not prominently documented. nih.govmedicalletter.org

Inhibition of Influenza M2 Proton Channel

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

Antioxidant and Free Radical Scavenging Properties

This compound is recognized for its antioxidant properties, a characteristic shared by many phenolic compounds. ontosight.ai This activity is crucial in combating oxidative stress, a condition linked to various chronic diseases.

The antioxidant capacity of hydroxycinnamic acid esters is influenced by their chemical structure, particularly the substitution pattern on the aromatic ring. mdpi.com Generally, the antioxidant activity of these compounds follows the order: caffeic acid and its esters > sinapic acid and its esters > ferulic acid and its esters > p-coumaric acid and its esters. mdpi.comcore.ac.uk

The presence of a methoxy (B1213986) group, as in ferulic and isoferulic acids, can influence antioxidant activity. core.ac.uk Studies comparing isoferulic acid with its isomer, ferulic acid, have shown that the substitution of a hydroxyl group with a methoxy group can impact radical scavenging activity. nih.gov Specifically, methyl ferulate was found to have stronger antiradical activity than isoferulic acid in a carotene-linoleate model. core.ac.uk However, another study indicated that the substitution of the 3- or 4-hydroxyl group of caffeic acid by a methoxy group, as in ferulic and isoferulic acids, definitively improved radical scavenging activity. nih.gov

Esterification of hydroxycinnamic acids can also affect their antioxidant potential. While esterification can increase lipophilicity, which may enhance activity in non-polar environments, it can sometimes decrease the radical scavenging effect compared to the parent compound. core.ac.ukresearchgate.net For instance, ferulate esters were found to be less active in DPPH and FRAP assays compared to ferulic acid. researchgate.net

Antioxidants can neutralize free radicals through two primary mechanisms: by donating a hydrogen atom (chain-breaking) or by removing the initiators of reactive species. frontiersin.org Phenolic compounds like this compound act as primary antioxidants, donating a hydrogen atom from their hydroxyl group to quench free radicals and form a more stable aryloxy radical. mdpi.com

The process of radical quenching involves the antioxidant molecule reacting directly with reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂), to neutralize them. researchgate.netresearchgate.net The efficiency of this process is dependent on the chemical structure of the antioxidant. The presence and position of hydroxyl and methoxy groups on the aromatic ring of hydroxycinnamic acids play a crucial role in their ability to scavenge ROS. mdpi.com

In addition to direct radical scavenging, antioxidants can also exert their protective effects by modulating the body's endogenous antioxidant defense systems. frontiersin.org This can involve stimulating the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. researchgate.net These enzymes are critical for detoxifying ROS and maintaining cellular redox homeostasis. mdpi.com While direct evidence for this compound's modulation of these specific enzymes is not detailed in the provided results, it is a recognized mechanism for other phenolic antioxidants. frontiersin.orgresearchgate.net

Mechanisms of Radical Quenching and Reactive Oxygen Species Scavenging

Anti-Inflammatory Potential

This compound has demonstrated notable anti-inflammatory properties. ontosight.aimedchemexpress.com Inflammation is a complex biological response, and chronic inflammation is a key factor in the development of many diseases.

Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. For instance, it has been found to reduce the generation of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govcaymanchem.com Overproduction of NO is a hallmark of inflammatory conditions. Furthermore, methyl ferulate, a closely related isomer, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and block the phosphorylation of p38 and JNK MAP kinases in macrophages, key signaling molecules in the inflammatory cascade. medchemexpress.comcaymanchem.com The anti-inflammatory effects of propolis, a natural product that can contain compounds like this compound, are attributed to its flavonoid and phenolic acid content. nih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

Inflammation is a complex biological response involving various mediators, including nitric oxide (NO). scielo.br While NO plays a crucial role in physiological processes, its overproduction is associated with inflammatory conditions. jpp.krakow.pl Some compounds can modulate inflammatory responses by affecting the production of mediators like NO. mdpi.comd-nb.info For instance, studies on other natural compounds have shown that they can decrease NO generation in activated macrophages, key cells in the inflammatory process. mdpi.com This modulation is often linked to the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. mdpi.comd-nb.info

Impact on Immune Cell Phenotypes (e.g., M2 Macrophage Polarization)

Macrophages, highly plastic cells of the innate immune system, can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. bio-rad-antibodies.comfrontiersin.orgijbs.com The balance between M1 and M2 polarization is critical in the progression and resolution of inflammatory diseases. frontiersin.orgijbs.com M2 macrophages are involved in tissue repair and the resolution of inflammation. bio-rad-antibodies.com The polarization towards an M2 phenotype can be influenced by various factors and signaling pathways. frontiersin.orgresearchgate.net Recent research has highlighted how specific molecular modifications can promote M2 macrophage polarization, suggesting a potential therapeutic strategy for diseases like atherosclerosis. nih.gov

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit various enzymes, a common mechanism of action for many therapeutic agents.

Characterization of Enzyme Inhibition Kinetics

Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of an inhibitor. sci-hub.se Different types of reversible inhibition, such as competitive, uncompetitive, and non-competitive, can be distinguished by their effects on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant). wikipedia.orgucdavis.edu For example, competitive inhibitors increase the apparent Km without affecting Vmax, while uncompetitive inhibitors decrease both apparent Km and Vmax. wikipedia.orgucdavis.edu Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the type of inhibition and the inhibitor's affinity for the enzyme (Ki). sci-hub.sebiorxiv.org

Identification of Specific Enzyme Targets

Research has identified several potential enzyme targets for this compound and related compounds. One area of interest is its potential as an antiviral agent. Studies have suggested that this compound may act as an inhibitor of the influenza M2 proton channel, a key protein for the virus. medchemexpress.commedchemexpress.comnih.gov Additionally, other studies have investigated the inhibitory effects of similar compounds on enzymes like acetylcholinesterase and α-amylase. researchgate.netcore.ac.uk For instance, a study on compounds from Withania somnifera noted that withasomine, isolated alongside this compound, caused a notable inhibition of the acetylcholinesterase (AChE) enzyme. researchgate.net Another study identified a derivative of isoferulate as an inhibitor of α-amylase. core.ac.uk Feruloyl esterases are also a class of enzymes that can hydrolyze this compound.

Computational Analysis of Enzyme Binding and Inhibition

Computational methods, such as molecular docking, are valuable tools for predicting and analyzing the binding of small molecules to enzyme targets. researchgate.net These studies provide insights into the potential binding modes and interactions between the inhibitor and the enzyme's active site. biorxiv.org For example, computational screening has been used to identify this compound and its derivatives as potential inhibitors of the influenza M2 channel, with molecular dynamics simulations suggesting stable hydrogen bond interactions. nih.govresearchgate.net Docking analyses have also been applied to investigate the binding of isoferulate derivatives to other enzymes, such as aldehyde dehydrogenase. mdpi.com

Antidiabetic Relevance (via Isoferulic Acid)

This compound is a methyl ester of isoferulic acid. Isoferulic acid itself has demonstrated notable antidiabetic properties. caymanchem.comselleckchem.comchemsrc.commdpi.com It has been shown to lower plasma glucose levels in diabetic rats. caymanchem.commedchemexpress.com The proposed mechanisms for its antihyperglycemic action include the activation of α1-adrenergic receptors, leading to an enhanced secretion of β-endorphin. selleckchem.comchemsrc.commdpi.com This, in turn, is thought to stimulate glucose uptake in muscle cells and reduce glucose production in the liver. caymanchem.comselleckchem.com Furthermore, isoferulic acid can inhibit intestinal α-glucosidase, an enzyme involved in carbohydrate digestion, which would slow down glucose absorption. caymanchem.com It also shows potential in preventing diabetic complications by inhibiting the formation of advanced glycation end products (AGEs). mdpi.com

Data Tables

Table 1: Investigated Pharmacological Activities of Isoferulic Acid (Metabolite of this compound)

| Pharmacological Activity | Model System | Key Findings | References |

| Antidiabetic | Streptozotocin-induced diabetic rats | Dose-dependently lowered plasma glucose. | caymanchem.com, medchemexpress.com |

| Cultured C2C12 myoblasts | Enhanced glucose uptake via α1A-adrenoceptor activation. | caymanchem.com, selleckchem.com | |

| In vitro | Inhibited intestinal maltase and sucrase (α-glucosidase). | caymanchem.com | |

| Anti-glycation | In vitro (BSA/fructose & BSA/glucose) | Inhibited the formation of advanced glycation end products (AGEs). | mdpi.com |

Table 2: Enzyme Inhibition by this compound and Related Compounds

| Compound | Enzyme Target | Inhibition Type/Finding | Reference |

| This compound | Influenza M2 proton channel | Potential inhibitor identified through computational screening. | medchemexpress.com, nih.gov |

| Isoferulate derivative | α-amylase | Exhibited inhibitory activity. | core.ac.uk |

| Withasomine (co-isolated) | Acetylcholinesterase (AChE) | Remarkable inhibition observed. | researchgate.net |

| Isoferulic acid | α-glucosidase (maltase, sucrase) | Inhibited enzyme activity in vitro. | caymanchem.com |

Activation of Alpha1-Adrenergic Receptors

Isoferulic acid has been identified as an activator of alpha-1 (α1) adrenergic receptors. researchgate.netselleck.cn These receptors are a class of G protein-coupled receptors that are crucial in mediating the effects of catecholamines, such as norepinephrine (B1679862) and epinephrine, throughout the central and peripheral nervous systems. nih.gov The activation of α1-adrenergic receptors by isoferulic acid initiates a signaling cascade that is central to its pharmacological effects.

Research has demonstrated that isoferulic acid binds to and activates α1-adrenergic receptors with a reported IC50 value of 1.4 µM. researchgate.netselleck.cn The activation of these receptors by an agonist typically leads to the activation of phospholipase C, which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This process ultimately leads to an increase in intracellular calcium levels, triggering a variety of cellular responses. nih.gov The interaction of isoferulic acid with α1-adrenergic receptors is a key mechanism through which it influences other physiological processes, including the secretion of β-endorphin.

Influence on Beta-Endorphin Secretion and Glucose Utilization

The activation of α1-adrenergic receptors by isoferulic acid has a direct influence on the secretion of β-endorphin. researchgate.netselleck.cn β-endorphin is an endogenous opioid neuropeptide that plays a significant role in pain management and is also involved in various physiological processes, including the regulation of glucose metabolism. mdpi.com

Studies have shown that isoferulic acid enhances the secretion of β-endorphin with a reported EC50 value of 52.2 nM. researchgate.netselleck.cn This increased secretion of β-endorphin is believed to be the subsequent step following the activation of α1-adrenergic receptors. The released β-endorphin can then act on opioid receptors, which in turn can influence glucose utilization in peripheral tissues. researchgate.net This mechanism suggests a pathway where the activation of the adrenergic system by isoferulic acid leads to an opioid-mediated effect on glucose metabolism. researchgate.net This ultimately contributes to an increased uptake and use of glucose, highlighting a complex interplay between the adrenergic and opioid systems in regulating metabolic processes. researchgate.net

Pharmacological Action of Isoferulic Acid (the Active Metabolite of this compound)

| Molecular Target | Action | Reported Value | Primary Outcome |

|---|---|---|---|

| Alpha1-Adrenergic Receptors | Activation | IC50 = 1.4 µM researchgate.netselleck.cn | Initiates signaling cascade |

| Beta-Endorphin | Enhanced Secretion | EC50 = 52.2 nM researchgate.netselleck.cn | Influences glucose utilization |

Preclinical and in Vivo Research Models of Methyl Isoferulate

Evaluation in Disease Animal Models

Animal models that mimic human diseases are fundamental for assessing the potential efficacy of methyl isoferulate. Research has explored its application in viral infections, cancer, and metabolic disorders, although the extent of in vivo evidence varies significantly across these areas.

Influenza Infection Models

The potential of this compound as an antiviral agent has been investigated, particularly against the H1N1 influenza virus. The primary mechanism of action is believed to be the inhibition of the influenza M2 proton channel, a crucial component for viral replication. Computational studies, including molecular dynamics and structure-based analysis, have identified this compound as a potent inhibitor of this channel.

While these molecular modeling studies provide a strong theoretical basis for its anti-influenza activity, published in vivo studies using established influenza infection models, such as BALB/c mice, are needed to confirm these findings and evaluate the compound's efficacy in reducing viral load and improving disease outcomes in a living organism.

Tumor-Bearing Murine Models (e.g., MCF-7, S180, H22)

The evaluation of this compound in cancer research has been suggested by studies on its derivatives and related compounds. For instance, a derivative, methyl acetyl isoferulate, was reported to have antitumor activity in early research. cabidigitallibrary.orgresearchgate.net Similarly, other related esters, such as benzyl (B1604629) isoferulate, have shown anti-proliferative activity against various cancer cell lines. manuka.sk These findings suggest a potential area for investigation for this compound itself.

However, direct preclinical evidence from in vivo studies evaluating this compound in common tumor-bearing murine models is not extensively documented in the current scientific literature. The use of xenograft models, where human cancer cells are implanted into immunodeficient mice, is a standard method to assess anticancer compounds.

Commonly Used Murine Xenograft Models:

| Cell Line | Cancer Type | Typical Use in Research |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma (ER+) | Studies on hormone-responsive breast cancers. |

| S180 | Murine Sarcoma | General screening for antitumor compounds. |

| H22 | Murine Hepatocellular Carcinoma | Research on liver cancer therapeutics. |

Future research would require the administration of this compound to these or similar animal models to determine its effect on tumor growth, progression, and metastasis.

Diabetic Rodent Models

The potential role of this compound in managing diabetes is primarily inferred from studies on its parent compound, isoferulic acid. Isoferulic acid has been shown to lower plasma glucose in streptozotocin (B1681764) (STZ)-induced diabetic rodent models. nih.gov The STZ model is widely used as it chemically induces diabetes by destroying pancreatic β-cells, mimicking aspects of type 1 diabetes. frontiersin.orgnih.govnih.gov

Standard Diabetic Rodent Models:

| Model Type | Description | Key Features |

|---|---|---|

| Streptozotocin (STZ)-Induced | Chemically induced diabetes via β-cell toxicity. | Mimics hypoinsulinemia and hyperglycemia characteristic of Type 1 diabetes. frontiersin.org |

| Goto-Kakizaki (GK) Rat | Spontaneously diabetic, non-obese model. | Exhibits moderate hyperglycemia and impaired insulin (B600854) secretion, modeling Type 2 diabetes. nih.gov |

| db/db Mouse | Genetically deficient in the leptin receptor. | Develops obesity, insulin resistance, and hyperglycemia, modeling Type 2 diabetes. |

Assessment of Pharmacodynamic Responses

Pharmacodynamics involves the study of a drug's effect on the body. For this compound, a comprehensive in vivo pharmacodynamic profile is still under investigation. While its mechanism against influenza has been proposed at a molecular level (M2 channel inhibition), key pharmacodynamic parameters such as the dose-response relationship, time course of effects, and therapeutic window in animal models have not been fully characterized in published literature. google.com Such studies are essential to establish a compound's potency and efficacy before it can be considered for further development.

Mechanistic Investigations in Complex Biological Systems

Understanding how a compound works within a whole organism is a critical aspect of preclinical research. For this compound, mechanistic investigations in complex biological systems are at an early stage.

Antiviral Mechanism: The proposed mechanism against influenza is the blockage of the M2 proton channel, which disrupts the viral life cycle. researchgate.net This is based on computational modeling, and confirmation requires in vivo experiments to show that the compound can achieve sufficient concentration at the site of infection to exert this effect and that this action translates to a reduction in viral pathogenicity.

Potential Anticancer Mechanism: For related compounds, mechanisms such as the induction of apoptosis (programmed cell death) via the mitochondrial pathway have been suggested. manuka.sk Whether this compound acts through a similar cytotoxic or cytostatic mechanism in vivo is yet to be determined.

Potential Antidiabetic Mechanism: The parent compound, isoferulic acid, is thought to lower plasma glucose through a mechanism involving the mediation of β-endorphin. nih.gov Investigating whether this compound shares this pathway or has a different mode of action, such as improving insulin sensitivity or affecting glucose metabolism enzymes, would require dedicated in vivo studies.

General Toxicological Considerations in Preclinical Development

Preclinical toxicology studies are paramount to identify potential safety concerns before a compound can be considered for human trials. For this compound, some toxicological aspects have been highlighted.

Research on its isomer, methyl ferulate, indicated that it was non-mutagenic in the Ames assay and non-irritant in in vivo dermal and ocular tests on rabbits. nih.gov However, a separate study reported that this compound could enhance UV-induced mutagenesis in Escherichia coli by inhibiting DNA excision repair processes. Furthermore, isoferulates have been identified as potential contact allergens in propolis, a resinous mixture produced by honeybees, suggesting a potential for hypersensitivity reactions. mdpi.com

A summary of key toxicological findings for this compound and its close isomer is presented below.

| Assay/Model | Compound | Finding | Implication |

| Ames Test | Methyl Ferulate | Non-mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.gov | Low potential to cause genetic mutations. |

| Dermal/Ocular Irritation | Methyl Ferulate | Non-irritant in rabbit models. nih.gov | Low potential for topical irritation. |

| DNA Repair Inhibition | This compound | Inhibited DNA excision repair in E. coli. | Potential to enhance damage from other DNA-damaging agents like UV radiation. |

| Allergenicity | Isoferulates | Identified as potential sensitizers in propolis. mdpi.com | Potential risk of allergic contact dermatitis. |

These preliminary findings underscore the need for comprehensive, multi-dose toxicological studies in relevant animal models to establish a complete safety profile for this compound.

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and purification of methyl isoferulate from complex mixtures, such as plant extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components within the gas chromatograph. innovatechlabs.com As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for highly specific identification by comparing it to spectral libraries. innovatechlabs.com

This technique is widely used for:

Identification and quantification of unknown samples : GC-MS can accurately identify and determine the concentration of individual components in a sample. innovatechlabs.com

Analysis of complex mixtures : It has the capacity to resolve mixtures containing hundreds of compounds. thermofisher.com

Forensic substance identification : GC-MS is considered a "gold standard" in forensic science due to its specificity. wikipedia.org

In the context of this compound, GC-MS has been utilized in the chemical characterization of various natural products, such as in the analysis of Iranian propolis extracts where it was identified among other phenolic compounds. pasteur.ac.ir The process involves setting specific parameters for the injector temperature, the temperature of the GC-MS interface, ion source, and quadrupole to ensure optimal separation and detection. pasteur.ac.ir

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. chemyx.comopenaccessjournals.com These techniques separate components of a mixture based on their interactions with a stationary phase (in a column) and a liquid mobile phase. openaccessjournals.com

HPLC has been a revolutionary technique in various scientific fields, offering high resolution and precise quantification. researchgate.net It is widely used for the analysis of pharmaceuticals, food, and environmental samples. openaccessjournals.com

UHPLC represents a significant advancement over conventional HPLC, operating at much higher pressures and utilizing columns with smaller particle sizes (less than 2 µm). eag.comijraset.com This results in:

Enhanced resolution : Better separation of complex mixtures. eag.com

Increased speed : Faster analysis times. eag.com

Improved sensitivity : The ability to detect lower concentrations of analytes. ijraset.com

Method development in HPLC and UHPLC for analyzing compounds like this compound involves optimizing several parameters, including the choice of the stationary phase, the composition of the mobile phase, flow rate, and column temperature to achieve the desired separation. researchgate.net For instance, a study on the Argentinean plant Zuccagnia punctata utilized an LC-DAD-QTOF system with a specific mobile phase gradient and a thermostated analytical column to screen for various compounds, including this compound derivatives. core.ac.uk

Coupled Techniques (e.g., HPLC-PDA/UV, HPLC-ESI-MS)

To enhance the identification and characterization of compounds separated by HPLC, the chromatograph is often coupled with various detectors.

HPLC with Photodiode Array (PDA) or UV-Vis Detection : This setup allows for the monitoring of the elution of compounds by measuring their absorbance of ultraviolet or visible light. chemyx.com A PDA detector can acquire a full UV-Vis spectrum for each eluting peak, providing valuable information about the compound's identity based on its characteristic absorption maxima. nih.gov For phenolic compounds like this compound, a common detection wavelength is 280 nm. nih.gov

HPLC with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) : This powerful hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. chemyx.com ESI is a soft ionization technique that allows for the analysis of large, polar, and thermally labile molecules. chemyx.com As compounds elute from the HPLC column, they are ionized in the ESI source and then analyzed by the mass spectrometer, which provides information on their mass-to-charge ratio. chemyx.com This allows for the determination of the molecular weight of the compound and, through fragmentation analysis (MS/MS), provides structural information. udg.edu The combination of HPLC with ESI-MS has become an invaluable tool in the metabolic profiling of plant samples for the identification of phenolic acids and flavonoids. nih.gov

A combined HPLC-PDA and HPLC-MS method provides both quantitative data from the PDA detector and qualitative, structural information from the mass spectrometer, enabling a comprehensive analysis of complex mixtures. nih.gov

Thin-Layer Chromatography (TLC) in Bioassay-Guided Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the separation of compounds. sciensage.infonih.gov It involves a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, and a mobile phase that moves up the plate by capillary action. sciensage.info

Bioassay-guided fractionation is a process used to isolate bioactive compounds from a natural extract. sciensage.info The process involves:

Chromatographic fractionation of the extract.

Biological testing of each fraction.

Further fractionation of the active fractions until a pure, biologically active compound is isolated. sciensage.info

TLC plays a crucial role in this process, particularly in the initial stages of separation and for monitoring the progress of fractionation. mdpi.com It is often used for the rapid detection of substances and to determine the appropriate solvent systems for column chromatography. sciensage.info In some cases, the separated bands on a TLC plate can be directly subjected to a bioassay, a technique known as TLC-direct bioautography, to identify the active components. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the definitive structural elucidation of isolated compounds like this compound. These techniques provide detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure of a molecule. libretexts.org It is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). vanderbilt.edu

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between neighboring protons results in the splitting of signals, which provides information about the connectivity of atoms.

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of a molecule. ceitec.cz Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. ceitec.cz While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is an important tool for structural elucidation. ceitec.cz

The structural determination of this compound, like many other natural products, is heavily reliant on the analysis of its ¹H and ¹³C NMR spectra. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, researchers can piece together the complete structure of the molecule. For more complex structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are often employed to establish the connectivity between protons and carbons. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Covalent bonds in organic molecules are not rigid and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum.

The IR spectrum of a compound provides a unique "fingerprint" by revealing the presence of characteristic functional groups. hpst.cz For this compound, the key functional groups include a hydroxyl group (-OH), an ether group (-OCH3), an ester group (C=O), and an aromatic ring. The C-H stretching and bending vibrations from the alkyl and aromatic parts of the molecule are also observable. spectroscopyonline.com

Key IR absorption bands for this compound would be expected in the following regions:

O-H Stretching: A broad band typically appears in the region of 3200-3600 cm⁻¹ for the hydroxyl group. savemyexams.com

C-H Stretching: Aromatic and vinylic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹. libretexts.org

C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band in the range of 1700-1725 cm⁻¹.

C=C Stretching: Aromatic C=C bond stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: The C-O stretching vibrations from the ester and ether linkages are expected in the 1000-1300 cm⁻¹ range. savemyexams.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Aromatic/Vinylic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Ester Carbonyl | C=O Stretch | 1700-1725 (strong, sharp) |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Ether/Ester C-O | C-O Stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color. bbec.ac.in In the case of this compound, the conjugated system of the aromatic ring and the α,β-unsaturated ester constitutes a significant chromophore.

The UV-Vis spectrum plots absorbance against wavelength and is characterized by the wavelength of maximum absorption (λmax). azooptics.com The presence of conjugation in this compound shifts the λmax to longer wavelengths. msu.edu The intensity of the absorption, given by the molar absorptivity (ε), provides information about the probability of the electronic transition.

For compounds structurally similar to this compound, the UV-Vis spectrum typically shows strong absorption bands in the UV region. The exact position of λmax is influenced by the solvent used and the specific arrangement of conjugated double bonds and functional groups. vscht.cz The analysis of the UV-Vis spectrum helps in confirming the presence of the conjugated π-electron system. bbec.ac.in

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Feature | Description |

|---|---|

| Chromophore | Aromatic ring conjugated with an α,β-unsaturated ester |

| Expected λmax | In the ultraviolet region, influenced by conjugation |

| Significance | Confirms the presence of the conjugated system |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M+•). chemguide.co.uk This ion can then break apart into smaller fragment ions.

For this compound, the mass spectrum would show a peak corresponding to its molecular ion, allowing for the determination of its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3) or the entire ester group. libretexts.org The stability of the resulting fragments often dictates the most abundant peaks in the spectrum. uni-saarland.de

High-Resolution Mass Spectrometry (HR-MS) provides a much more precise measurement of the mass-to-charge ratio, often to four or more decimal places. researchgate.netbioanalysis-zone.com This high accuracy allows for the determination of the exact elemental composition of the molecular ion and its fragments. nih.gov By comparing the measured exact mass with calculated masses for possible chemical formulas, the molecular formula of this compound can be unambiguously confirmed. bioanalysis-zone.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Provided | Significance |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight (from molecular ion peak) and fragmentation pattern. | Confirms molecular weight and provides structural clues. |

| High-Resolution Mass Spectrometry (HR-MS) | Exact mass of the molecular ion and fragments. | Determines the precise elemental composition and confirms the molecular formula. |

Electrochemical Analysis for Redox Properties and Potential

Electrochemical analysis, particularly techniques like cyclic voltammetry, is used to study the redox (reduction-oxidation) properties of a compound. nih.gov This analysis provides information on the ease with which a substance can be oxidized or reduced by measuring its redox potential. alsenvironmental.co.uk The redox potential is a measure of a substance's tendency to gain or lose electrons. alsenvironmental.co.uk

For this compound, the presence of the phenolic hydroxyl group and the conjugated system makes it susceptible to oxidation. An electrochemical investigation would reveal the oxidation potential of this compound. The oxidation process typically involves the transfer of electrons from the molecule to an electrode. researchgate.net

A study involving this compound showed that it did not undergo dimerization under certain oxidative conditions, which was attributed to its higher oxidizing potential compared to similar compounds like methyl ferulate and methyl caffeate. researchgate.net This suggests that the position of the methoxy (B1213986) and hydroxyl groups on the aromatic ring significantly influences the electrochemical behavior. The redox potential is a key parameter that can be correlated with the antioxidant activity of phenolic compounds, as it reflects their ability to donate electrons. canterbury.ac.nz

Table 4: Electrochemical Properties of this compound

| Property | Method of Determination | Finding |

|---|---|---|

| Oxidation Potential | Cyclic Voltammetry | Higher than methyl ferulate and methyl caffeate, indicating less susceptibility to dimerization under specific oxidative conditions. researchgate.net |

| Redox Behavior | Electrochemical Analysis | Influenced by the phenolic hydroxyl group and the conjugated system. |

Structure Activity Relationship Sar Studies of Methyl Isoferulate

Influence of Aromatic Ring Substitutions on Biological Efficacy

The arrangement of substituents on the aromatic ring of methyl isoferulate is a critical determinant of its biological activity. The hydroxyl (–OH) and methoxy (B1213986) (–OCH3) groups, in particular, play a pivotal role in the molecule's antioxidant and enzyme-inhibiting properties. nih.govmdpi.com

Effect of Hydroxyl and Methoxy Group Positions on Antioxidant Potency

The antioxidant capacity of phenolic compounds like this compound is largely governed by the presence and location of hydroxyl groups on the benzene (B151609) ring. nih.gov The ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals is a key mechanism of antioxidant action. The position of these groups, along with methoxy groups, influences the stability of the resulting phenoxyl radical and, consequently, the antioxidant potency.

Research has shown that the substitution of a hydroxyl group with a methoxy group can impact radical scavenging activity. nih.gov For instance, the substitution of the 3- or 4-hydroxyl group of caffeic acid to form ferulic and isoferulic acids was found to enhance radical scavenging activity. nih.gov In general, increasing the number of hydroxyl groups on the aromatic ring tends to boost antioxidant properties. nih.gov For example, caffeic acid, with two hydroxyl groups, is a more potent radical scavenger than p-coumaric acid, which has only one. nih.gov

The relative positions of the hydroxyl and methoxy groups are also crucial. Ferulic acid, where the hydroxyl group is in the para-position and the methoxy group is in the meta-position relative to the side chain, generally exhibits stronger antioxidant activity than its isomer, isoferulic acid, which has a meta-hydroxyl and a para-methoxy group. mdpi.com This difference is attributed to the electronic effects of the substituents on the stability of the phenoxyl radical formed during the antioxidant process. The presence of an electron-donating methoxy group at the ortho or para position relative to the hydroxyl group can increase the stability of this radical, thereby enhancing antioxidant activity. nih.gov

Table 1: Comparison of Antioxidant Activity of Ferulic Acid and its Derivatives

| Compound | Hydroxyl Position | Methoxy Position | Relative Antioxidant Activity (ABTS Assay) |

|---|---|---|---|

| Ferulic Acid | para | meta | High |

| Isoferulic Acid | meta | para | Moderate |

| Methyl Ferulate | para | meta | Low |

| This compound | meta | para | Low |

This table illustrates the general trend in antioxidant activity based on the substitution pattern of the aromatic ring as determined by the ABTS radical cation scavenging assay. mdpi.comnih.gov

Modulation of Enzyme Inhibition by Substituent Patterns

The pattern of substitution on the aromatic ring of this compound and its analogs also dictates their ability to inhibit various enzymes. The specific arrangement of hydroxyl, methoxy, and other groups can influence how the molecule binds to the active site of an enzyme, thereby affecting its inhibitory potency and selectivity. nih.gov